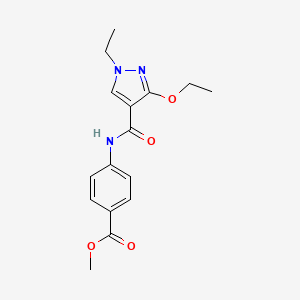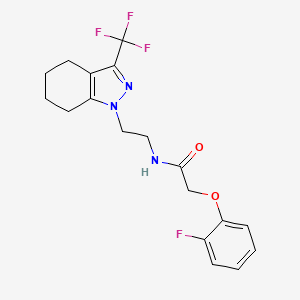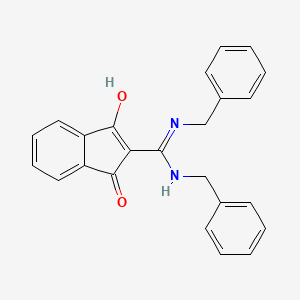
2-(Bis(benzylamino)methylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bis(benzylamino)methylene)indane-1,3-dione is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Synthesis Analysis
Indane-1,3-dione can be synthesized following different synthetic procedures . The most straightforward one consists in the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions . It can also be easily synthesized by self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Chemical Reactions Analysis
Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- A novel method using ultrasound-assisted synthesis was developed to create derivatives of 2-(bis(benzylamino)methylene)indane-1,3-dione. This method benefits from environmentally friendly solvents and efficient catalysts (Ghahremanzadeh et al., 2011).
- New photochromic derivatives have been synthesized, demonstrating significant changes in their properties when the hydrogen atoms in the methyl group on the benzene rings were substituted with bromines (Chen et al., 2010).
Optical and Non-Linear Properties
- Studies on arylmethylene-1,3-indandione based molecular glasses revealed their potential in third-order optical non-linearity, showing high molecular second-order hyperpolarizability (Seniutinas et al., 2012).
Catalysis
- Research has shown the effectiveness of palladium-catalyzed direct α-arylation of indane-1,3-dione to produce 2-substituted indene-1,3-diones, broadening the scope of compounds that can be synthesized (Tamizharasan et al., 2021).
Solar Cell Applications
- A significant development was the creation of a non-fullerene electron acceptor for solar cells using dibenzosilole and 1,3-indanedione, demonstrating an efficient, solution-processable, bulk-heterojunction solar cell design (Patil et al., 2015).
Structural Analysis
- The absolute configuration and optical purity of 2,2'-spirobiindane-1,1'-dione have been established, contributing to the understanding of the molecular structure of related compounds (Falk et al., 1974).
Complex Synthesis
- The synthesis of (η6-Indan-1,3-dione)tricarbonylchromium complexes revealed challenges in synthesizing indan-1,3-dione derivatives, providing insights into more effective synthetic strategies (Hrnčiar et al., 1997).
Biological Activities
- Novel bis-thiazoles and bis-1,3,4-thiadiazoles derived from indane-1,3-dione have been synthesized and evaluated for their anti-inflammatory, anti-ulcerogenic, and analgesic activities (Muhammad et al., 2017).
Zukünftige Richtungen
Indane-1,3-dione and its derivatives have attracted much attention in the field of organic and material chemistry . They are used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . Therefore, it can be expected that 2-(Bis(benzylamino)methylene)indane-1,3-dione, as a derivative of indane-1,3-dione, will also have potential for future research and applications.
Eigenschaften
IUPAC Name |
N,N'-dibenzyl-1-hydroxy-3-oxoindene-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-22-19-13-7-8-14-20(19)23(28)21(22)24(25-15-17-9-3-1-4-10-17)26-16-18-11-5-2-6-12-18/h1-14,27H,15-16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCZFRNKUMYUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=NCC2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bis(benzylamino)methylene)indane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

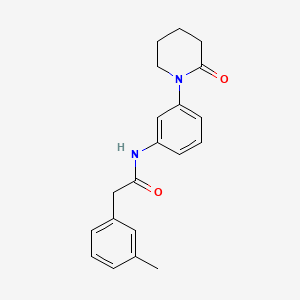
![2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B2508762.png)
![2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2508766.png)
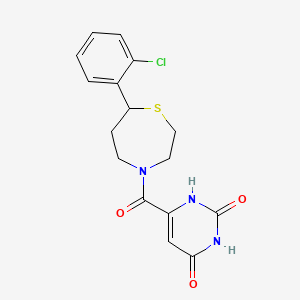
![4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2508771.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)
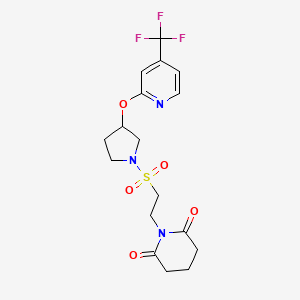
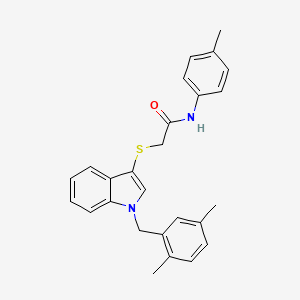

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2508778.png)
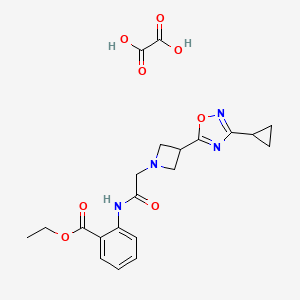
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2508781.png)
